3-amino-N-phenylpyridine-2-carboxamide
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Overview
Description
3-amino-N-phenylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the third position, a phenyl group attached to the nitrogen atom, and a carboxamide group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and aniline.
Amidation Reaction: Pyridine-2-carboxylic acid is first converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with aniline to form N-phenylpyridine-2-carboxamide.
Amination: The N-phenylpyridine-2-carboxamide is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the third position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-amino-N-phenylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-phenylpyridine-2-carboxamide: can be compared with other pyridine derivatives such as:
Uniqueness
Chemical Structure: The presence of both an amino group and a carboxamide group on the pyridine ring makes it unique.
Reactivity: Its ability to undergo diverse chemical reactions enhances its versatility in synthetic chemistry.
Properties
IUPAC Name |
3-amino-N-phenylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGZBKPYCZZSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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